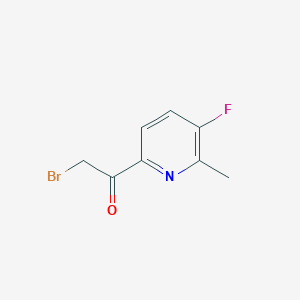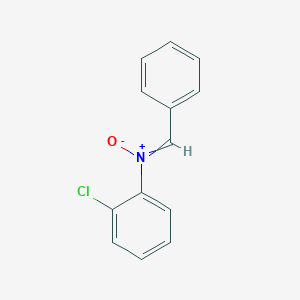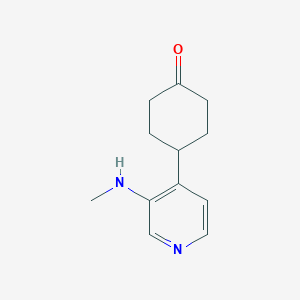
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(5-fluoro-6-methylpyridin-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)acetic acid.
Scientific Research Applications
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-chloro-6-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(5-fluoro-4-methylpyridin-2-yl)ethanone
- 2-Bromo-1-(5-fluoro-6-ethylpyridin-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the compound, influencing its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c1-5-6(10)2-3-7(11-5)8(12)4-9/h2-3H,4H2,1H3 |
InChI Key |
KNLPUPUSHJCMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CBr)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Tert-butyl-10-(methoxymethyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8400545.png)

![[2-(3-Bromo-benzylamino)-phenyl]-methanol](/img/structure/B8400570.png)

![4-chloro-5-(2-fluoroethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8400576.png)








![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine](/img/structure/B8400638.png)
